Draflazine, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Draflazine, (S)-: is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly selective for ENT1 over ENT2 . This compound is known for its cardioprotective properties due to its ability to potentiate receptor-mediated effects of adenosine in ischemic myocardium . Draflazine has been studied for its potential to enhance cardiac functionality during storage or transport for transplant operations .
准备方法
Industrial Production Methods: Industrial production of Draflazine would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: Draflazine undergoes various chemical reactions, including:
Oxidation: Draflazine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the Draflazine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Draflazine derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Draflazine has a wide range of scientific research applications, including:
Cardioprotection: Draflazine is studied for its cardioprotective effects, particularly in enhancing cardiac functionality during ischemia and in heart transplantation.
Pain Management: Draflazine has been shown to reverse hypersensitivity in models of mechanical hyperalgesia and inflammation.
Pharmacokinetics and Pharmacodynamics: Research on Draflazine includes studying its pharmacokinetics and pharmacodynamics, particularly its binding to nucleoside transporters on red blood cells.
Drug Development: Draflazine serves as a lead compound for developing new nucleoside transport inhibitors with potential therapeutic applications.
作用机制
Draflazine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly ENT1. This inhibition prevents the uptake of adenosine, thereby increasing extracellular adenosine levels. Adenosine acts on its receptors to produce various physiological effects, including vasodilation and cardioprotection . The molecular targets of Draflazine include the ENT1 transporter, and its pathway involves modulation of adenosine signaling .
相似化合物的比较
Dipyridamole: Another nucleoside transport inhibitor with similar cardioprotective effects.
Soluflazine: A compound with higher affinity for ENT2 compared to ENT1.
R75231: A related compound with similar inhibitory effects on nucleoside transporters.
Uniqueness: Draflazine is unique in its high selectivity for ENT1 over ENT2, making it particularly effective in modulating adenosine levels in specific tissues .
属性
CAS 编号 |
138681-29-5 |
---|---|
分子式 |
C30H33Cl2F2N5O2 |
分子量 |
604.5 g/mol |
IUPAC 名称 |
(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |
InChI 键 |
IWMYIWLIESDFRZ-MHZLTWQESA-N |
手性 SMILES |
C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
规范 SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。